8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Overview
Description
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide is a useful research compound. Its molecular formula is C9H16INO and its molecular weight is 281.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Crystal and Molecular Structure of 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane Iodide This research elucidated the crystal and molecular structure of the compound, revealing its unique conformation and crystalline properties (Trefonas & Towns, 1964).
Synthesis Techniques
Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives This study details a novel synthesis approach involving this compound, highlighting its utility in creating complex organic compounds (Willand et al., 2007).
Novel Redox Reactions
A Novel Redox Reaction between 8-Aza-5,7-dimethyl-2-trifluoromethylchromone and Alkyl Mercaptoacetates This research demonstrates a unique redox reaction involving the compound, contributing to the synthesis of CF3-containing 2-pyridone derivatives (Sosnovskikh et al., 2003).
Organoboron Compound Studies
Structural Studies of Organoboron Compounds Research in this area explored the structural characteristics of related bicyclic compounds, advancing understanding in the field of organoboron chemistry (Kliegel et al., 1984).
Catalysis
Dimethyl Carbonate Synthesis Catalyzed by DABCO-Derived Basic Ionic Liquids This study utilized a derivative of the compound in catalyzing the synthesis of dimethyl carbonate, showcasing its potential in green chemistry applications (Yang et al., 2010).
Properties
IUPAC Name |
8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-one;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO.HI/c1-10(2)7-3-4-8(10)6-9(11)5-7;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPUVKRBTXLPK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(=O)C2)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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